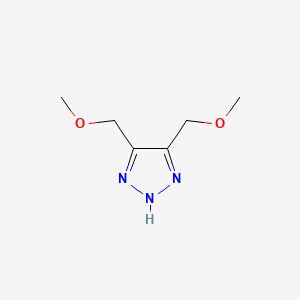
4,5-Bis(methoxymethyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(methoxymethyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two methoxymethyl groups attached to the triazole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methoxymethyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is highly efficient and can be carried out under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Bis(methoxymethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(methoxymethyl)-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Bis(methoxymethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The methoxymethyl groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: A simpler triazole without the methoxymethyl groups.
4,5-Dimethyl-2H-1,2,3-triazole: Similar structure but with methyl groups instead of methoxymethyl groups.
4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: Another heterocyclic compound with different substituents.
Uniqueness: 4,5-Bis(methoxymethyl)-2H-1,2,3-triazole is unique due to the presence of methoxymethyl groups, which can influence its reactivity and biological activity. These groups can enhance the compound’s solubility and make it more versatile in various applications.
Eigenschaften
CAS-Nummer |
118724-00-8 |
|---|---|
Molekularformel |
C6H11N3O2 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
4,5-bis(methoxymethyl)-2H-triazole |
InChI |
InChI=1S/C6H11N3O2/c1-10-3-5-6(4-11-2)8-9-7-5/h3-4H2,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
BAMOTVRQXYYRGH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NNN=C1COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


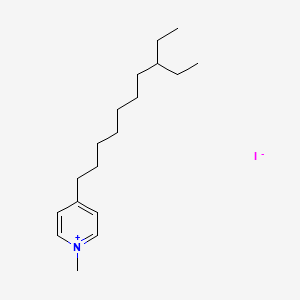
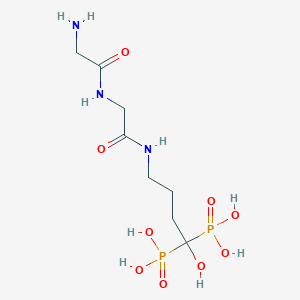
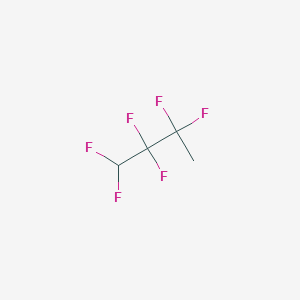

![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
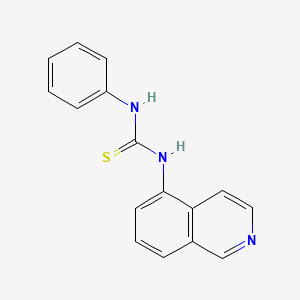


![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
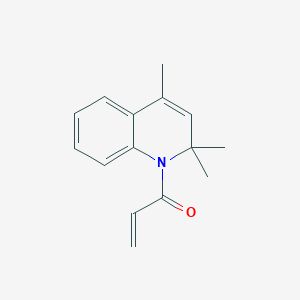
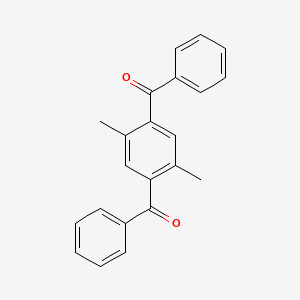
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
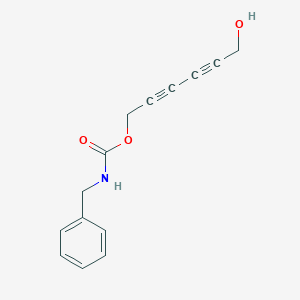
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
